Isodecyl acrylate

Description

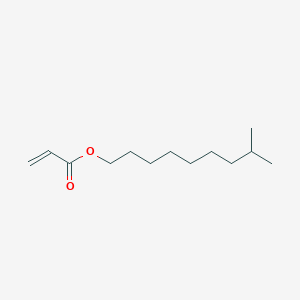

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGFPWDANALGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859622 | |

| Record name | 8-Methylnonyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl acrylate is a colorless liquid with a weak odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158 °C @ 50 mm Hg, Polymerizes at boiling point; vapor pressure <0.01 mm Hg at 20 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

240 °F (USCG, 1999), 240 °F (open cup) | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Negligible in water, <0.01% @ 20 °C, Solubility in water: 0.010 lb/100 lb at 68 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.885 @ 20 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Saturated vapor density= 0.02053 lb/cu ft @ 304 °F | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.023 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isodecyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, Water-white liquid | |

CAS No. |

1330-61-6, 928714-73-2 | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WET3U98PW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-148 °F (USCG, 1999), -100 °C | |

| Record name | ISODECYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Isodecyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl acrylate (B77674) (IDA) is a monofunctional acrylic monomer notable for its hydrophobic properties.[1] It is a colorless liquid with a characteristic weak, slightly pungent odor.[2][3] As an acrylate ester, it is utilized in the synthesis of polymers and finds application in various industries, particularly in the formulation of coatings, adhesives, and sealants.[4] Its structure, featuring a branched ten-carbon alkyl chain, imparts flexibility, impact resistance, and weatherability to polymer formulations.[4] This technical guide provides an in-depth overview of the chemical and physical properties of isodecyl acrylate, intended for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][5] |

| Synonyms | 2-Propenoic acid, isodecyl ester; 8-methylnonyl prop-2-enoate | [6] |

| CAS Number | 1330-61-6 | [3][7] |

| Molecular Formula | C13H24O2 | [3][5] |

| Molecular Weight | 212.33 g/mol | [1][5] |

| SMILES | CC(C)CCCCCCCOC(=O)C=C | [2][8] |

| InChI | 1S/C13H24O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3 | [8] |

| InChIKey | LVGFPWDANALGOY-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][2] |

| Odor | Weak, characteristic acrylate odor | [1][2] |

| Density | 0.885 g/cm³ at 20°C | [2][3] |

| Boiling Point | 158 °C at 50 mmHg; 121 °C at 10 mmHg | [2][3][5] |

| Melting Point | -100 °C (-148 °F) | [2][3][5] |

| Flash Point | 108 °C (226.4 °F) - closed cup; 240 °F (open cup) | [2][8] |

| Vapor Pressure | 0.023 mmHg at 25 °C; 3.61 Pa at 20°C | [1][3] |

| Refractive Index | 1.4416 at 20 °C | [2] |

| Viscosity | 6 mPa·s at 25 °C | [9] |

| Glass Transition Temp. (Tg) | -55 °C to -60 °C | [4][10] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | 1.34 mg/L at 20 °C; Negligible (<0.01% at 20 °C) | [6][7][11] |

| Methanol | Soluble | [5][6] |

| Ethanol | 496.17 g/L at 20 °C | [6] |

| n-Propanol | 416.03 g/L at 20 °C | [6] |

Reactivity and Polymerization

This compound is an ester that can react with acids to produce heat, alcohols, and acids.[5][12] Strong oxidizing acids can cause a vigorous, exothermic reaction.[5][12] It readily undergoes polymerization in the presence of heat, light, or free radicals, which is also an exothermic process.[12][13] To prevent spontaneous polymerization during storage, a stabilizer such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ) is typically added.[4][5][8] The presence of oxygen is necessary for these inhibitors to function effectively.[3][9]

The polymerization of this compound is a key reaction for its industrial applications. A simplified representation of the free-radical polymerization process is shown below.

Caption: Free-radical polymerization of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in public literature. However, standardized methods are commonly employed for these measurements.

-

Density: The density of liquid chemicals like this compound is typically determined using a pycnometer or a digital density meter. The method involves measuring the mass of a known volume of the substance at a controlled temperature, often following ASTM D1475 or ISO 2811-1 standards.

-

Boiling Point: The boiling point at reduced pressure is often determined using a vacuum distillation apparatus. The temperature at which the liquid boils at a specific pressure is recorded. For atmospheric pressure, methods like ASTM D1078 can be adapted.

-

Flash Point: The closed-cup flash point is commonly measured using a Pensky-Martens or Cleveland open-cup apparatus, following standard procedures such as ASTM D93 or ASTM D92, respectively. The flash point is the lowest temperature at which the vapors of the material will ignite with the application of an ignition source.

-

Viscosity: The rotational viscometer is a common instrument for measuring the viscosity of monomers like this compound. The torque required to rotate a spindle in the liquid at a constant speed is measured and converted to a viscosity value, often in accordance with ISO 2555 or ASTM D2196.

-

Refractive Index: The refractive index is typically measured using an Abbe refractometer. A drop of the liquid is placed on the prism, and the boundary line between light and dark fields is observed through the eyepiece to obtain a reading at a specified temperature and wavelength (usually the sodium D-line).

Applications and Use in Formulations

This compound is primarily used as a comonomer in the synthesis of acrylic polymers. Its hydrophobic nature and low glass transition temperature make it a valuable component in formulations for:

-

Coatings: It improves the durability, flexibility, impact strength, and weatherability of both UV-curable and solvent-based coatings.[4]

-

Adhesives and Sealants: In pressure-sensitive adhesives and structural sealants, it enhances adhesion and water resistance.[4]

-

Inks and Overprint Varnishes: It is also utilized in the formulation of inks and varnishes.[9]

-

Plastics and Polymers: It can be incorporated into various plastic and polymer systems to modify their physical properties.[4]

A general workflow for the use of this compound in a UV-curable coating formulation is depicted below.

Caption: General workflow for a UV-curable coating.

Safety and Handling

This compound is considered a moderate skin sensitizer (B1316253) and can cause irritation to the respiratory tract.[1] It may also cause skin and serious eye irritation.[11] Therefore, appropriate personal protective equipment, including safety glasses with side-shields, long-sleeved clothing, and nitrile rubber gloves, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area.[14]

Environmentally, this compound is toxic to aquatic organisms with long-lasting effects.[15] However, it is considered to be readily biodegradable.[1]

Conclusion

This compound is a versatile monomer with a unique combination of properties that make it suitable for a wide range of applications, particularly in the polymer industry. Its hydrophobicity, flexibility, and low glass transition temperature are key attributes that are leveraged in the formulation of high-performance coatings, adhesives, and other polymeric materials. A thorough understanding of its chemical and physical properties, as well as its reactivity and handling requirements, is essential for its safe and effective use in research and product development.

References

- 1. arkema.com [arkema.com]

- 2. This compound | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. polysciences.com [polysciences.com]

- 5. This compound | 1330-61-6 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. This compound CAS#: 1330-61-6 [m.chemicalbook.com]

- 8. 丙烯酸异癸酯 contains MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 9. jamorin.com [jamorin.com]

- 10. This compound - Suzhou Hechuang Chemical Co., Ltd. [he-ch.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. scipoly.com [scipoly.com]

- 14. download.basf.com [download.basf.com]

- 15. This compound | 1330-61-6 | TCI AMERICA [tcichemicals.com]

Isodecyl Acrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl acrylate (B77674) is a versatile acrylic monomer that plays a crucial role in the synthesis of a wide range of polymers. Its unique properties, including hydrophobicity and flexibility, make it a valuable component in the formulation of coatings, adhesives, sealants, and inks. This technical guide provides an in-depth overview of isodecyl acrylate, including its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical Identity and Properties

This compound is the ester of acrylic acid and isodecyl alcohol. It is a colorless liquid with a characteristic weak odor.[1] As a branched-chain acrylate, it is less volatile and has a lower glass transition temperature compared to its linear counterparts, which imparts flexibility and weatherability to the resulting polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1330-61-6 | [1][2][3] |

| Molecular Formula | C₁₃H₂₄O₂ | [1] |

| Molecular Weight | 212.33 g/mol | [2][3][4][5][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Weak, characteristic | [1] |

| Density | 0.875 g/mL at 25 °C | [5] |

| Boiling Point | 121 °C at 10 mm Hg | [5] |

| Flash Point | 108 °C (closed cup) | [2] |

| Refractive Index | 1.442 at 20 °C | [5] |

| Water Solubility | Low | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of acrylic acid with isodecyl alcohol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, which is a byproduct of the reaction. To prevent the premature polymerization of the acrylate monomer, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is added to the reaction mixture.

Applications in Research and Development

This compound is a valuable monomer in the development of specialty polymers. Its hydrophobic nature and low glass transition temperature make it an ideal candidate for applications requiring flexibility, impact resistance, and weatherability.

-

Coatings and Inks: In the formulation of radiation-curable coatings and inks, this compound acts as a reactive diluent, reducing viscosity and enhancing the cross-linking density of the final product.

-

Adhesives and Sealants: The incorporation of this compound into pressure-sensitive adhesives and sealants improves their tack, peel strength, and water resistance.

-

Polymer Synthesis: this compound can be copolymerized with other monomers, such as methyl methacrylate (B99206) or styrene, to tailor the properties of the resulting polymer for specific applications, including the development of biomaterials. For instance, copolymers of methacrylic acid and this compound have been investigated for their potential to promote vascularization, which is a critical aspect of tissue engineering and drug delivery.

Experimental Protocols

Free-Radical Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) via free-radical polymerization in solution.

Materials:

-

This compound (inhibitor removed)

-

Toluene (or other suitable solvent)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Nitrogen gas

-

Methanol (for precipitation)

-

Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

Procedure:

-

Inhibitor Removal: The polymerization inhibitor (e.g., MEHQ) is removed from the this compound monomer by passing it through a column of activated basic alumina.

-

Reaction Setup: The reaction flask is charged with the purified this compound and toluene. The solution is then purged with nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

-

Initiation: The radical initiator (AIBN or BPO) is added to the reaction mixture.

-

Polymerization: The reaction mixture is heated to a specific temperature (typically 60-80 °C for AIBN) and stirred under a nitrogen atmosphere for a predetermined time (e.g., 2-24 hours).

-

Precipitation and Purification: After the polymerization is complete, the polymer is precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring. The precipitated polymer is then collected by filtration and dried under vacuum.

Analysis of Residual Monomer by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of residual this compound monomer in a polymer sample using HPLC.

Materials and Equipment:

-

Polymer sample

-

Tetrahydrofuran (THF), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

This compound standard

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Sample Preparation: A known amount of the polymer sample is dissolved in THF to a specific concentration (e.g., 5 mg/mL).

-

Standard Preparation: A series of standard solutions of this compound in THF are prepared at different concentrations to create a calibration curve.

-

HPLC Analysis: The polymer sample solution and the standard solutions are injected into the HPLC system. A gradient elution method is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile) to separate the monomer from the polymer, followed by a lower polarity mobile phase (e.g., THF) to elute the polymer from the column.

-

Quantification: The concentration of the residual this compound in the polymer sample is determined by comparing the peak area of the monomer in the sample chromatogram to the calibration curve generated from the standard solutions.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[3] It is essential to work in a well-ventilated area and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[3] this compound is typically supplied with a polymerization inhibitor to ensure stability during storage. It should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

Conclusion

This compound is a key monomer in the field of polymer chemistry, offering a unique combination of properties that are beneficial for a wide range of applications. Its use as a reactive diluent and a comonomer allows for the precise tuning of polymer characteristics, making it a valuable tool for researchers and scientists in the development of advanced materials. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a laboratory setting.

References

Synthesis of Isodecyl Acrylate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl acrylate (B77674), a key monomer in the synthesis of specialty polymers, is primarily produced through the direct esterification of isodecyl alcohol with acrylic acid. This technical guide provides an in-depth overview of this synthesis, detailing the underlying chemical principles, optimized reaction conditions, and experimental protocols. Quantitative data from analogous long-chain acrylate ester syntheses are summarized to provide a comparative framework for process optimization. Furthermore, this guide illustrates the reaction pathway and a general experimental workflow using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in chemical and materials science.

Introduction

Isodecyl acrylate is a valuable monomer utilized in a variety of applications, including the production of adhesives, coatings, and as a reactive diluent. The esterification of isodecyl alcohol with acrylic acid is the most common industrial route for its synthesis. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the desired ester. Understanding the reaction kinetics, optimizing process parameters, and implementing efficient purification methods are critical for achieving high yields and purity.

The Fischer-Speier Esterification Mechanism

The synthesis of this compound from isodecyl alcohol and acrylic acid follows the Fischer-Speier esterification mechanism. This acid-catalyzed reaction is a reversible process. The general steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isodecyl alcohol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the remaining hydroxyl group to yield the this compound ester and regenerate the acid catalyst.

To achieve high conversion rates, water is continuously removed from the reaction mixture, typically by azeotropic distillation.

Experimental Protocols

While specific process parameters can be proprietary, the following experimental protocols, adapted from the synthesis of structurally similar long-chain acrylates like octadecyl and isooctyl acrylate, provide a robust starting point for the synthesis of this compound.[1][2]

Laboratory-Scale Synthesis (Batch Process)

Materials:

-

Isodecyl Alcohol

-

Acrylic Acid

-

p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Toluene or Cyclohexane (azeotropic agent)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (drying agent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a thermometer, add isodecyl alcohol, acrylic acid (in a slight molar excess, e.g., 1.2:1 to 1.5:1 ratio to isodecyl alcohol), the azeotropic agent (e.g., toluene), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 wt% of reactants), and a small amount of hydroquinone (e.g., 0.1 wt%) to prevent polymerization.

-

Heat the mixture to reflux (typically 110-140°C) with vigorous stirring.

-

Continuously remove the water-azeotrope mixture collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a dilute sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation.

Industrial-Scale Synthesis (Continuous Process Example)

For industrial production, a continuous process is often employed to improve efficiency and throughput. A multi-stage vacuum distillation process can be used to drive the reaction and separate the product.[2]

Procedure Outline:

-

A mixture of isodecyl alcohol, acrylic acid, a suitable catalyst, and a polymerization inhibitor is continuously fed into a reaction column.

-

The reaction is carried out under vacuum at elevated temperatures in stages, with the vacuum level increasing and temperature rising in successive stages to facilitate the removal of water and drive the esterification.

-

The crude product is continuously withdrawn and subjected to a series of purification steps, including neutralization, washing, and fractional distillation, to achieve the desired purity.

Quantitative Data and Process Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and production costs. The following tables summarize key parameters and their effects, based on studies of similar long-chain acrylate syntheses.

Table 1: Influence of Reaction Parameters on Acrylate Ester Synthesis [1][3]

| Parameter | Range | Effect on Yield | Notes |

| Molar Ratio (Acid:Alcohol) | 1.1:1 to 2:1 | Increasing the molar ratio of acrylic acid can shift the equilibrium towards the product, but a large excess can complicate purification. | An optimal ratio balances conversion with raw material efficiency. |

| Catalyst Concentration (wt%) | 0.5% to 5% | Higher catalyst loading generally increases the reaction rate. | Excessive catalyst can lead to side reactions and color formation. |

| Reaction Temperature (°C) | 90 to 140 | Higher temperatures increase the reaction rate but also the risk of polymerization and side reactions. | Temperature should be carefully controlled, especially in the presence of a polymerization inhibitor. |

| Reaction Time (hours) | 2 to 8 | Longer reaction times lead to higher conversion until equilibrium is reached. | Optimization is needed to balance conversion with throughput. |

Table 2: Optimized Conditions for Similar Acrylate Ester Syntheses

| Acrylate Ester | Molar Ratio (Acid:Alcohol) | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Octadecyl Acrylate | 1.2:1 | p-TSA (1.0%) | 120 | 8 | 98 | [1] |

| 2-Ethylhexyl Acrylate | 1.1:1 | Zn(ClO4)2 (0.1 mol%) | 170 | 4 | 99 | [3] |

| Isobornyl Acrylate | 1.3:1 | Solid Acid (15.5%) | 61 | 7.9 | 81.3 | [4] |

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the chemical process and the experimental steps, the following diagrams have been generated using the DOT language.

Caption: Reaction pathway for the acid-catalyzed esterification of isodecyl alcohol with acrylic acid.

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via direct esterification is a well-established and efficient method. By carefully controlling reaction parameters such as molar ratio, catalyst concentration, temperature, and reaction time, high yields and purity can be achieved. The experimental protocols and optimized conditions presented in this guide, drawn from analogous long-chain acrylate syntheses, provide a solid foundation for researchers and professionals to develop and scale up the production of this important monomer. The provided diagrams offer a clear visual representation of the reaction mechanism and experimental workflow, further aiding in the understanding and implementation of this chemical process.

References

Isodecyl Acrylate Monomer: A Technical Guide to Purity and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity, specifications, and analytical methodologies for isodecyl acrylate (B77674), a versatile monomer utilized in a wide array of applications, including the synthesis of polymers for coatings, adhesives, and sealants. In the context of research and drug development, the precise control and understanding of monomer quality are paramount to ensure the synthesis of well-defined polymers with reproducible properties, which is critical for applications such as drug delivery systems, medical device coatings, and specialty excipients.

Core Specifications of Isodecyl Acrylate

The quality and performance of this compound are defined by a set of critical specifications. Adherence to these parameters ensures lot-to-lot consistency, predictable polymerization kinetics, and the desired physical and chemical properties of the resulting polymers.

| Parameter | Typical Specification | Test Method |

| Purity (Assay) | ≥ 90% to 99.5% | Gas Chromatography (GC) |

| Inhibitor (MEHQ) | ~25 to 100 ppm | High-Performance Liquid Chromatography (HPLC) or Spectrophotometry |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration |

| Appearance | Colorless Liquid | Visual |

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. These properties are essential for handling, storage, and process design.

| Property | Value | Reference |

| Molecular Weight | 212.33 g/mol | [1][2] |

| Density | 0.875 g/mL at 25 °C | [1] |

| Boiling Point | 121 °C at 10 mmHg | [1] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.442 | [1] |

| Glass Transition Temperature (Tg) | -55 °C | [3] |

Experimental Protocols

Accurate and reproducible analytical methods are crucial for verifying the quality of this compound. The following sections detail the methodologies for the key quality control tests.

Determination of Purity by Gas Chromatography (GC)

This method determines the purity of this compound and quantifies impurities such as residual alcohols and other esters. The principle is based on the separation of components in a sample as they are transported through a chromatographic column by an inert carrier gas, with detection by a flame ionization detector (FID).[4]

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.32 mm ID, 0.5 µm film thickness), is suitable.[5]

-

Carrier Gas: Ultrapure nitrogen or helium at a constant flow rate (e.g., 10 mL/min).[5]

-

Injector Temperature: 180 °C.[5]

-

Detector Temperature: 275 °C.[5]

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 5 minutes.

-

Ramp: 10 °C/minute to 200 °C.

-

Final Hold: Hold at 200 °C for 2 minutes.[5]

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent like acetone (B3395972) to a known concentration.

-

Injection Volume: 1 µL.

-

Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. An external standard method can be used for more accurate quantification of specific impurities.

Determination of Inhibitor Content (MEHQ) by High-Performance Liquid Chromatography (HPLC)

This method provides a precise measurement of the monomethyl ether of hydroquinone (B1673460) (MEHQ) inhibitor concentration.

Methodology:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., gradient elution).[6]

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 210 nm.[6]

-

Column Temperature: 30 °C.

-

Sample Preparation: Accurately weigh the this compound sample and dilute it with the mobile phase to a known concentration.

-

Injection Volume: 10 µL.

-

Quantification: The concentration of MEHQ is determined by comparing the peak area of the sample to a calibration curve prepared from MEHQ standards of known concentrations.

Alternatively, a spectrophotometric method as described in ASTM D3125 can be used.[7][8] This method involves the reaction of MEHQ with nitrous acid to form a colored nitroso compound, which is then measured colorimetrically.

Determination of Water Content by Karl Fischer Titration

This method is a highly accurate and specific technique for the determination of water content.[9][10][11]

Methodology:

-

Instrument: Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Karl Fischer reagent (titrant) and a suitable solvent (e.g., methanol).

-

Procedure:

-

The titration vessel is filled with the solvent and pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.

-

A known weight of the this compound sample is injected into the vessel.

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached again.

-

The water content is calculated based on the volume of titrant consumed and the known titer of the reagent.

-

Determination of Acidity by Titration

This method determines the total acidity, typically calculated as acrylic acid, and is based on the ASTM D1613 standard.[3][12][13][14][15]

Methodology:

-

Apparatus: 10-mL buret with 0.05-mL subdivisions, 250-mL Erlenmeyer flask.

-

Reagents:

-

Standardized 0.05 N sodium hydroxide (B78521) (NaOH) solution.

-

Phenolphthalein (B1677637) indicator solution.

-

Solvent: Deionized water (if sample is water-soluble) or ethanol.

-

-

Procedure:

-

To a 250-mL Erlenmeyer flask, add 50 mL of the appropriate solvent and 0.5 mL of phenolphthalein indicator.

-

Titrate with 0.05 N NaOH solution to the first persistent pink endpoint.

-

Add a known weight or volume (e.g., 50 mL) of the this compound sample to the neutralized solvent.

-

Titrate the mixture with the 0.05 N NaOH solution to the same pink endpoint.

-

-

Calculation: The acidity is calculated based on the volume of NaOH solution used, its normality, and the weight of the sample.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the quality control of this compound.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. This compound | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.yizimg.com [file.yizimg.com]

- 4. kelid1.ir [kelid1.ir]

- 5. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. Karl Fischer water content titration - Scharlab [scharlab.com]

- 11. ardl.com [ardl.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. scribd.com [scribd.com]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

Isodecyl Acrylate: A Technical Health and Safety Guide for Researchers

Introduction

Isodecyl acrylate (B77674) (IDA) is a branched-chain acrylate monomer with the chemical formula C13H24O2.[1] It is primarily used in the production of polymers and copolymers for applications such as adhesives, coatings, and paints due to its ability to impart flexibility, weather resistance, and hydrophobicity.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety considerations of this chemical is paramount for its safe handling and use in experimental settings. This technical guide provides an in-depth overview of the toxicological profile of Isodecyl acrylate, recommended handling procedures, and emergency measures, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

This compound is a colorless liquid with a characteristic, weak odor.[2][3] It is a combustible liquid that floats on water.[2][3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 212.33 g/mol | [4] |

| Physical State | Liquid at 20°C and 1013.25 hPa | [4] |

| Boiling Point | 158 °C @ 50 mm Hg | [2] |

| Freezing Point | -100 °C | [2] |

| Flash Point | 240°F (115.6°C) | [2] |

| Specific Gravity | 0.885 at 20°C | [2] |

| Vapor Pressure | 0.02 mmHg | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 5.07 (Estimated) | [2] |

Toxicological Profile

The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies. The following sections summarize the key findings.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[4]

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Classification | Reference |

| Oral | Rat | LD50 > 5000 mg/kg | Not Classified | [5] |

| Dermal | Rabbit | LD50 > 5000 mg/kg | Not Classified | [1] |

| Inhalation | Rat | No mortality at 333.0 mg/m³ (8h) | Not Classified | [6] |

Skin and Eye Irritation

This compound is considered to be a mild skin and eye irritant.[2][3] Vapors may cause slight irritation to the eyes and respiratory system at high concentrations.[3] Prolonged skin contact with the liquid may cause irritation.[2]

Skin Sensitization

This compound is classified as a moderate skin sensitizer (B1316253).[4] Acrylates, in general, are known to cause allergic contact dermatitis.[7][8]

Mechanism of Skin Sensitization:

The skin sensitization potential of acrylates is attributed to their ability to act as haptens.[9] The electrophilic β-carbon of the α,β-unsaturated carbonyl group can react with nucleophilic amino acid residues (e.g., cysteine or histidine) in skin proteins via a Michael addition reaction.[9][10] This covalent modification forms a hapten-protein conjugate, which is recognized as an antigen by the immune system, initiating an allergic response.[9]

Repeated Dose Toxicity

A combined oral repeated dose toxicity study with a reproductive/developmental toxicity screening test (OECD TG 422) was conducted in rats.[1] The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 300 mg/kg bw/day for both sexes.[1] At 1000 mg/kg bw/day, adverse effects including mortality, salivation, and decreased locomotor activity were observed.[1]

Genotoxicity

This compound is not considered to be genotoxic in vivo.[1][4] A summary of genotoxicity studies is presented in Table 3.

Table 3: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Negative | [1] |

| In vitro Chromosomal Aberration Test | Mammalian Cells | With and Without | Positive | [1] |

| In vivo Micronucleus Assay | Rodent | N/A | Negative | [1] |

While an in vitro chromosomal aberration test was positive, the negative results from the in vivo micronucleus assay indicate that this compound is unlikely to pose a genotoxic hazard to humans under normal handling conditions.[1] The in vitro positive result may be related to cytotoxicity.[11]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound.[4] However, a dermal carcinogenicity bioassay of a structurally similar compound, isooctyl acrylate, in mice did not show any evidence of carcinogenicity.[5] Generally, acrylates are not considered to be carcinogenic through a genotoxic mechanism.[11] Any tumors observed in animal studies with other acrylates at high doses are thought to be secondary to chronic irritation and regenerative proliferation.[11][12]

Reproductive and Developmental Toxicity

In a combined oral repeated dose toxicity study with a reproductive/developmental toxicity screening test (OECD TG 422) in rats, no adverse effects on reproductive or developmental parameters were observed.[1] The NOAEL for reproductive/developmental toxicity was determined to be 1000 mg/kg bw/day.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections outline the general methodologies for key assays used to evaluate the safety of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to assess the potential of a substance to induce gene mutations in bacteria.

General Protocol (based on OECD TG 471):

-

Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[13]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[13]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control, and positive controls in a minimal medium. The plate incorporation method is commonly used, where the test substance, bacteria, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.[13]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[13]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the vehicle control.

Murine Local Lymph Node Assay (LLNA)

This in vivo assay is the preferred method for assessing the skin sensitization potential of a chemical.

General Protocol (based on OECD TG 429):

-

Animals: Typically, female CBA/J or CBA/Ca mice are used.[14]

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone/olive oil) at various concentrations.[14][15]

-

Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.[14][15]

-

Proliferation Measurement: On day 6, the mice are injected intravenously with a solution of ³H-methyl thymidine (B127349) or another proliferation marker. After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.[14][15]

-

Evaluation: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel. The results are expressed as a Stimulation Index (SI), which is the ratio of proliferation in the treated group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.[14][16] The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.[17]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test

This study provides information on both systemic toxicity after repeated administration and potential effects on reproduction and development.

General Protocol (based on OECD TG 422):

-

Dosing: The test substance is administered daily by gavage to several groups of male and female animals at different dose levels for a specified period before mating, during mating, and for females, throughout gestation and lactation.[1][18]

-

Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[18]

-

Reproductive and Developmental Parameters: Mating performance, fertility, pregnancy outcomes, and pup viability, growth, and development are assessed.[18]

-

Pathology: At the end of the study, a full necropsy is performed on all adult animals and selected offspring. Organs are weighed, and tissues are examined microscopically.[18]

-

Evaluation: The NOAEL for systemic, reproductive, and developmental toxicity is determined.[1]

Health and Safety Recommendations

Handling and Storage

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6] Keep containers tightly closed.[6] this compound can polymerize, especially when heated or in the absence of an inhibitor.[2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spills and Disposal

-

Spills: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[6]

Conclusion

This compound is a chemical with a well-characterized toxicological profile. It has low acute toxicity but is a moderate skin sensitizer and a mild irritant. It is not considered to be genotoxic or to pose a reproductive or developmental hazard at doses that do not cause significant maternal toxicity. The primary health concern for researchers is the potential for allergic contact dermatitis. By adhering to the recommended handling procedures, using appropriate personal protective equipment, and being prepared for emergencies, this compound can be used safely in a research environment. This guide provides a comprehensive overview of the available data to support a robust risk assessment and the implementation of safe laboratory practices.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. This compound | C13H24O2 | CID 14899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. arkema.com [arkema.com]

- 5. Acute toxicity, genotoxicity, and dermal carcinogenicity assessment of isooctyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 7. Unwanted Skin Reactions to Acrylates: An Update [mdpi.com]

- 8. Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 10. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-genotoxicity of acrylic acid and n-butyl acrylate in a mammalian cell system (SHE cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ftp.cdc.gov [ftp.cdc.gov]

- 16. rivm.nl [rivm.nl]

- 17. ftp.cdc.gov [ftp.cdc.gov]

- 18. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of Isodecyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isodecyl acrylate (B77674), a key monomer in various industrial applications, within a range of common organic solvents. Understanding its solubility profile is critical for optimizing reaction conditions, formulation development, and purification processes in diverse research and development settings.

Core Concepts of Solubility

Isodecyl acrylate, being an ester with a long, branched alkyl chain, is a relatively non-polar molecule. The principle of "like dissolves like" is fundamental to understanding its solubility. Consequently, it exhibits high solubility in non-polar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible.[1]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 20°C. This data is essential for precise formulation and experimental design.

| Solvent | Classification | Solubility (g/L) at 20°C[2] |

| tert-Butanol | Alcohol | 690.82 |

| DMSO | Sulfoxide | 686.8 |

| THF | Ether | 629.57 |

| Cyclohexanone | Ketone | 592.77 |

| 1,4-Dioxane | Ether | 572.43 |

| 1,2-Dichlorobenzene | Halogenated Hydrocarbon | 54.3 |

| 2-Butanone | Ketone | 513.51 |

| Ethanol | Alcohol | 496.17 |

| Isopropanol | Alcohol | 488.0 |

| Acetone | Ketone | 483.29 |

| Ethyl Acetate | Ester | 477.41 |

| n-Butanol | Alcohol | 448.12 |

| sec-Butanol | Alcohol | 443.54 |

| Methanol | Alcohol | 436.6 |

| NMP | Amide | 431.19 |

| n-Propanol | Alcohol | 416.03 |

| Isopentanol | Alcohol | 376.2 |

| Diethyl Ether | Ether | 317.69 |

| Chloroform | Halogenated Hydrocarbon | 315.06 |

| Isobutanol | Alcohol | 305.9 |

| Benzyl Alcohol | Alcohol | 298.87 |

| Toluene | Aromatic Hydrocarbon | 269.91 |

| n-Pentanol | Alcohol | 264.55 |

| Isopropyl Acetate | Ester | 236.34 |

| n-Butyl Acetate | Ester | 216.94 |

| Water | Protic Solvent | 216.25 |

| DMF | Amide | 205.58 |

| Methyl Acetate | Ester | 173.53 |

| Tetrachloromethane | Halogenated Hydrocarbon | 131.66 |

| Acetonitrile | Nitrile | 130.1 |

| n-Heptanol | Alcohol | 128.67 |

| n-Propyl Acetate | Ester | 118.08 |

| n-Hexane | Alkane | 116.93 |

| Chlorobenzene | Halogenated Hydrocarbon | 114.89 |

| n-Octanol | Alcohol | 106.41 |

| Ethylene Glycol | Diol | 100.71 |

| n-Heptane | Alkane | 93.88 |

| Dichloromethane | Halogenated Hydrocarbon | 92.57 |

| 1,2,4-Trichlorobenzene | Halogenated Hydrocarbon | 82.95 |

| Ethyl Formate | Ester | 63.89 |

| Cyclohexane | Alkane | 61.92 |

Note: The solubility in water is also reported as negligible (<0.01% at 20°C) and 0.010 lb/100 lb at 68°F (20°C).[1][3][4]

Experimental Protocol for Determining Solubility

This section outlines a general experimental protocol for determining the solubility of this compound in an organic solvent, based on established methodologies.

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Record the exact weight of the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a known volume suitable for the analytical technique.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/L or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

This guide provides essential data and a robust experimental framework for professionals working with this compound. The provided solubility data serves as a valuable starting point for formulation and process development, while the detailed protocol and workflow diagram offer a clear path for independent verification and further investigation under varied experimental conditions.

References

In-Depth Technical Guide: Glass Transition Temperature of Poly(isodecyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(isodecyl acrylate). Due to the limited availability of a specific, publicly documented experimental value for the glass transition temperature of poly(this compound), this document presents an estimated range based on structurally similar polymers. Furthermore, it offers a detailed, generalized experimental protocol for determining the Tg using Differential Scanning Calorimetry (DSC), a common thermal analysis technique.

Estimated Glass Transition Temperature

The glass transition temperature is a critical parameter for amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. This property is influenced by factors such as molecular weight, side-chain length and branching, and the measurement technique used.

| Polymer | Glass Transition Temperature (°C) |

| Poly(hexyl acrylate) | -58 |

| Poly(isooctyl acrylate) | -70 to -50 |

| Poly(this compound) (Estimated) | -65 to -45 |

| Poly(dodecyl acrylate) | -3 |

Note: The estimated range for poly(this compound) is an interpolation based on the values of shorter and longer chain polyacrylates and should be experimentally verified.

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of a polymer.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[2]

Instrumentation

A heat-flux DSC instrument equipped with a cooling accessory is required.

Materials

-

Poly(this compound) sample (typically 5-10 mg)

-

Aluminum DSC pans and lids

-

Inert purge gas (e.g., nitrogen or argon)

Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup:

-

Place the prepared sample pan in the sample cell of the DSC instrument.

-

Place an empty, crimped aluminum pan in the reference cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program (Heat-Cool-Heat Cycle): A heat-cool-heat cycle is recommended to erase the thermal history of the polymer and obtain a more defined glass transition.

-

First Heating Scan: Heat the sample from a low temperature (e.g., -90°C) to a temperature well above the expected Tg (e.g., 30°C) at a constant heating rate of 10°C/min. This step removes any previous thermal history.

-

Cooling Scan: Cool the sample from 30°C down to -90°C at a controlled cooling rate of 10°C/min.

-

Second Heating Scan: Heat the sample again from -90°C to 30°C at a heating rate of 10°C/min. The glass transition temperature is determined from this second heating scan.

-

-

Data Analysis:

-

The glass transition is identified as a step-change in the heat flow curve from the second heating scan.

-

The Tg is typically reported as the midpoint of this transition, determined by the inflection point of the step. Onset and endset temperatures of the transition can also be reported.

-

Visualizations

Experimental Workflow for DSC Measurement

Caption: DSC Experimental Workflow for Tg Determination.

Logical Diagram for Tg Identification from DSC Data

Caption: Identifying Tg from a DSC thermogram.

References

Isodecyl Acrylate Monomer: A Technical Guide to its Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the refractive index of isodecyl acrylate (B77674) monomer, a crucial physical property for its application in various research, development, and manufacturing processes. Understanding the refractive index is essential for quality control, material characterization, and the design of optical and polymeric systems.

Core Physical Properties

Isodecyl acrylate is a monofunctional, hydrophobic acrylic monomer.[1] It is a colorless liquid with a characteristic weak odor.[1][2][3][4] This monomer is utilized in ultraviolet (UV) and electron beam curing applications and is known for imparting flexibility, good heat resistance, and water resistance to polymers.[5]

Refractive Index Data

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a fundamental property that is dependent on temperature and the wavelength of light. The refractive index of this compound has been reported by various sources, with values consistently in the range of 1.438 to 1.442 under standard conditions.

| Refractive Index (n) | Temperature (°C) | Wavelength | Source(s) |

| 1.438 | Not Specified | Not Specified | Lencolo Co., Ltd.[5] |

| 1.439 | Not Specified | Not Specified | ECHEMI[3] |

| 1.44 | Not Specified | Not Specified | Polysciences, Inc.[6], TCI America[7] |

| 1.4416 | 20 | D-line (589 nm) | PubChem[2] |

| 1.442 | 20 | D-line (589 nm) | ChemicalBook[4][8][9] |

Experimental Protocols for Refractive Index Determination

The refractive index of a liquid monomer like this compound can be determined using several established experimental methods. The choice of method often depends on the required precision, sample volume, and available equipment.

Abbe Refractometry

The most common method for determining the refractive index of liquids is by using an Abbe refractometer.[10] This instrument measures the critical angle of total internal reflection of a thin layer of the sample liquid placed between two prisms.

Protocol:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound monomer onto the surface of the measuring prism.

-

Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Michelson Interferometry

For high-precision measurements, a Michelson interferometer can be employed.[11][12] This method relies on the interference of two beams of light, one of which passes through the liquid sample.

Protocol:

-